molecular formula C16H22N2O3 B2405084 N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide CAS No. 2097895-92-4

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2405084
CAS No.: 2097895-92-4
M. Wt: 290.363
InChI Key: NUBCYKZXTMWPOO-UHFFFAOYSA-N
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Description

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyloxy group, a tert-butyl group, and a pyrrolidine ring

Scientific Research Applications

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl bromide and a strong base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve high yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the tert-butyl group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride and a base for nucleophilic substitution at the benzyloxy group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-phenylmethoxypyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)12-9-17-14(19)13(12)15(20)18-21-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBCYKZXTMWPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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